Amphiphilic Balance: Octanol-Water Partition Coefficient (Log P) Comparison
The compound's amphiphilic character is quantified by its Log P, a critical parameter for predicting distribution in biphasic systems (e.g., emulsions) and bioavailability. For Ethanol, 2,2'-(octylimino)bis-, the measured log P is 2.82 at 20 °C . This value differs significantly from the unsubstituted parent compound, diethanolamine (DEA), which has a log P of approximately -1.43, indicating that the octyl chain fundamentally alters its partitioning behavior from highly hydrophilic to moderately lipophilic [1].
| Evidence Dimension | Octanol-Water Partition Coefficient (Log P) |
|---|---|
| Target Compound Data | Log P = 2.82 at 20 °C |
| Comparator Or Baseline | Diethanolamine (DEA), CAS 111-42-2; Log P = -1.43 (predicted) |
| Quantified Difference | Δ Log P ≈ 4.25 units (Target is >10,000x more lipophilic) |
| Conditions | Measured (Target) vs. Estimated (Comparator) octanol-water system at 20-25 °C |
Why This Matters
A Log P of 2.82 enables the compound to effectively partition into oil phases and adsorb at interfaces, whereas generic DEA remains largely in the aqueous phase, rendering it ineffective for applications like oil-based corrosion inhibition or emulsification.
- [1] PubChem. (n.d.). Diethanolamine (Compound Summary). National Center for Biotechnology Information. View Source
